molecular formula C24H26N4O3 B14934075 N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B14934075
M. Wt: 418.5 g/mol
InChI Key: DRZSGHXJQOWMJF-UHFFFAOYSA-N
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Description

N-(2-{[3-(1H-Indol-3-yl)propanoyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic pyrrolidine carboxamide derivative characterized by a 5-oxo-pyrrolidine core substituted with a phenyl group at position 1 and a carboxamide moiety at position 3. The carboxamide side chain is linked to a propanoylaminoethyl group bearing an unsubstituted indol-3-yl moiety.

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

N-[2-[3-(1H-indol-3-yl)propanoylamino]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C24H26N4O3/c29-22(11-10-17-15-27-21-9-5-4-8-20(17)21)25-12-13-26-24(31)18-14-23(30)28(16-18)19-6-2-1-3-7-19/h1-9,15,18,27H,10-14,16H2,(H,25,29)(H,26,31)

InChI Key

DRZSGHXJQOWMJF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNC(=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction of the carbonyl groups can produce corresponding alcohols.

Scientific Research Applications

N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing signaling pathways and cellular processes . The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in the Pyrrolidine Core and Aromatic Substituents

The target compound’s pyrrolidine core is substituted with a phenyl group at position 1. Structural analogs exhibit variations in this region:

  • N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide (): Replaces the phenyl group with a 4-methoxyphenyl, introducing an electron-donating methoxy substituent. This modification may enhance solubility or alter π-π stacking interactions compared to the unsubstituted phenyl in the target compound .
Table 1: Substituent Comparison
Compound Name Pyrrolidine Substituent (Position 1) Indole Substituent Aromatic Ring Substituent
Target Compound Phenyl None None
Compound 4-Methoxyphenyl None 4-Methoxy
Compound 4-Methylphenyl 5-Chloro 4-Methyl

Side Chain Modifications

The target compound’s side chain includes a propanoylaminoethyl linker between the pyrrolidine carboxamide and indole groups. This contrasts with analogs that employ direct ethyl linkages:

  • Compound : Incorporates a 5-chloroindole-ethyl chain, which may enhance steric bulk and lipophilicity .

Functional Implications of Substituents

  • Methoxy Groups () : Improve solubility via polar interactions but may reduce membrane permeability.
  • Chlorine and Methyl Groups () : Enhance lipophilicity and metabolic stability, though chloro substituents risk toxicity.

Research Findings and Pharmacological Relevance

While explicit pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

The unsubstituted phenyl group in the target compound may favor interactions with hydrophobic binding pockets.

The propanoylaminoethyl side chain could confer improved stability over analogs with shorter linkers, as seen in and compounds .

Substituents like methoxy or chloro in analogs highlight trade-offs between solubility, binding affinity, and toxicity—critical considerations in lead optimization.

Biological Activity

N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by an indole moiety, a pyrrolidine ring, and multiple functional groups that contribute to its biological properties. The molecular formula is C22H26N4O3, with a molecular weight of approximately 398.47 g/mol.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including those derived from breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study: Lung Cancer Cell Lines

A study focusing on small-cell lung cancer (SCLC) cell lines revealed that the compound induced cytotoxicity in a dose-dependent manner, particularly in the NCI-H196 cell line. The treatment resulted in increased levels of reactive oxygen species (ROS) and modulation of oxidative stress-related gene expression, suggesting a potential pathway for therapeutic intervention .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects. It appears to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial in mediating inflammatory responses. This inhibition leads to decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Research Findings

In a murine model of acute lung injury, administration of the compound significantly reduced markers of inflammation and oxidative stress. Histological analyses showed decreased infiltration of inflammatory cells in lung tissues following treatment .

Neuroprotective Effects

Emerging evidence suggests that the compound may possess neuroprotective properties. It has been shown to activate the Nrf2 pathway in astrocytes, enhancing the expression of antioxidant genes and reducing oxidative damage in neuronal cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M checkpoint.
  • NF-κB Inhibition : Suppression of inflammatory responses through inhibition of NF-κB signaling.
  • Oxidative Stress Modulation : Alteration in ROS levels and enhancement of antioxidant defenses via Nrf2 activation.

Data Summary

Biological ActivityMechanismReference
AnticancerInduces apoptosis and cell cycle arrest
Anti-inflammatoryInhibits NF-κB signaling
NeuroprotectiveActivates Nrf2 pathway

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